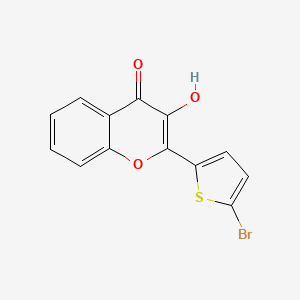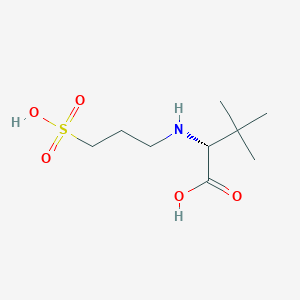![molecular formula C10H17BrO2 B12520174 1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one CAS No. 676248-81-0](/img/structure/B12520174.png)
1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one is a chemical compound with a complex structure that includes a brominated oxolane ring and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one typically involves the bromination of a precursor compound followed by cyclization to form the oxolane ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The cyclization step may involve the use of a base such as sodium hydride (NaH) to facilitate the formation of the oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the brominated group to a hydrogenated group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The brominated oxolane ring can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3R)-3-(2-chloropropan-2-yl)oxolan-2-yl]propan-2-one
- 1-[(3R)-3-(2-fluoropropan-2-yl)oxolan-2-yl]propan-2-one
- 1-[(3R)-3-(2-iodopropan-2-yl)oxolan-2-yl]propan-2-one
Uniqueness
1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific reactions that are not possible with other halogens, making this compound valuable for certain applications.
Properties
CAS No. |
676248-81-0 |
|---|---|
Molecular Formula |
C10H17BrO2 |
Molecular Weight |
249.14 g/mol |
IUPAC Name |
1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one |
InChI |
InChI=1S/C10H17BrO2/c1-7(12)6-9-8(4-5-13-9)10(2,3)11/h8-9H,4-6H2,1-3H3/t8-,9?/m1/s1 |
InChI Key |
YPHAYRMTIOXJOE-VEDVMXKPSA-N |
Isomeric SMILES |
CC(=O)CC1[C@@H](CCO1)C(C)(C)Br |
Canonical SMILES |
CC(=O)CC1C(CCO1)C(C)(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


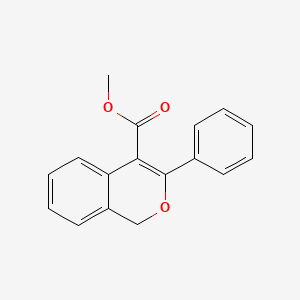
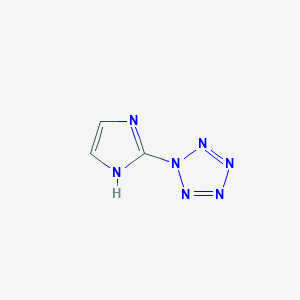


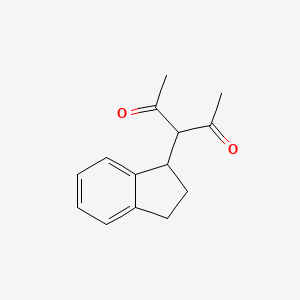
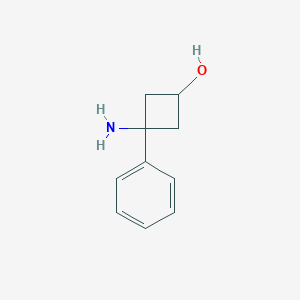
![5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520138.png)

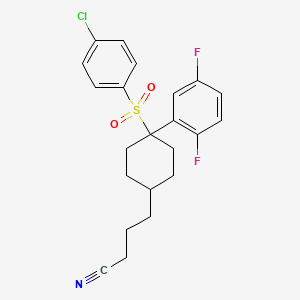
![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)

![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)
